TGN-020

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Química

TGN 020 se utiliza como un compuesto de herramienta en el estudio de los mecanismos de transporte de agua en las células. Su capacidad para inhibir selectivamente la acuaporina 4 la hace valiosa para comprender el papel de esta proteína en varios procesos fisiológicos .

Biología

En la investigación biológica, TGN 020 se utiliza para estudiar los efectos de la inhibición de la acuaporina 4 en la homeostasis del agua celular. Se ha demostrado que reduce el edema cerebral inducido por isquemia en modelos animales, destacando sus posibles aplicaciones terapéuticas .

Medicina

TGN 020 se ha investigado por su potencial para tratar afecciones como el edema cerebral, la neuromielitis óptica y otros trastornos neurológicos. Su capacidad para aumentar el flujo sanguíneo cerebral regional y reducir el edema cerebral lo convierte en un candidato prometedor para futuras investigaciones clínicas .

Industria

En la industria farmacéutica, TGN 020 se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a la acuaporina 4. Su inhibición selectiva de esta proteína proporciona una base para el diseño de fármacos destinados a tratar enfermedades neurológicas .

Mecanismo De Acción

TGN 020 ejerce sus efectos inhibiendo selectivamente la acuaporina 4, una proteína de canal de agua que juega un papel crucial en el mantenimiento de la homeostasis del agua en el cerebro. Al bloquear este canal, TGN 020 reduce el movimiento del agua a través de las membranas celulares, aliviando así condiciones como el edema cerebral . La inhibición de la acuaporina 4 también afecta al sistema glifático, que participa en la eliminación de los residuos metabólicos del cerebro .

Análisis Bioquímico

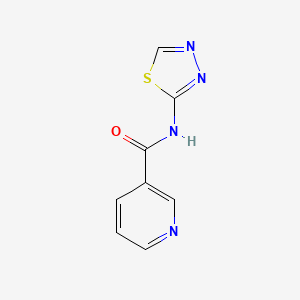

Biochemical Properties

N-(1,3,4-thiadiazol-2-yl)nicotinamide plays a significant role in biochemical reactions, particularly as an Aquaporin 4 channel blocker . Aquaporins are integral membrane proteins that serve as channels in the transfer of water and, in some cases, small solutes across the membrane. They are crucial for water homeostasis in cells .

Cellular Effects

The compound’s effects on various types of cells and cellular processes are profound. It reduces ischemia-induced brain edema in animal models and increases regional cerebral blood flow . This suggests that N-(1,3,4-thiadiazol-2-yl)nicotinamide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

N-(1,3,4-thiadiazol-2-yl)nicotinamide exerts its effects at the molecular level primarily through its action as an Aquaporin 4 channel blocker . By inhibiting this channel, it can control the movement of water in cells, thereby influencing various cellular functions and potentially leading to its observed effects on brain edema and cerebral blood flow .

Temporal Effects in Laboratory Settings

Given its role in reducing brain edema, it is likely that its effects may change over time, potentially in response to the progression of the condition it is being used to treat .

Dosage Effects in Animal Models

Its role in reducing brain edema suggests that it may have dose-dependent effects .

Metabolic Pathways

As an Aquaporin 4 channel blocker, it may interact with enzymes or cofactors involved in the regulation of water homeostasis .

Transport and Distribution

Given its role as an Aquaporin 4 channel blocker, it may be localized to areas of the cell where these channels are present .

Subcellular Localization

Given its role as an Aquaporin 4 channel blocker, it is likely to be found in areas of the cell where these channels are present .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de TGN 020 involucra la condensación directa de cloruro de nicotinilo y 2-amino-1,3,4-tiadiazol. Esta reacción generalmente produce el producto deseado con un rendimiento superior al 85% . La reacción se lleva a cabo en diclorometano bajo atmósfera de nitrógeno, con N-metilmorfolina como base .

Métodos de Producción Industrial

Si bien los métodos de producción industrial específicos para TGN 020 no están ampliamente documentados, la ruta de síntesis mencionada anteriormente se puede escalar para la producción industrial. Los pasos clave involucran garantizar la pureza de los materiales de partida y mantener condiciones de reacción controladas para lograr altos rendimientos y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

TGN 020 experimenta principalmente reacciones de sustitución debido a la presencia de grupos funcionales reactivos como los anillos de tiadiazol y piridina. Estas reacciones se pueden utilizar para modificar el compuesto para diversas aplicaciones.

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las reacciones se llevan a cabo típicamente en disolventes polares como diclorometano o dimetilsulfóxido.

Oxidación y Reducción: Si bien el propio TGN 020 no se somete comúnmente a oxidación o reducción, sus derivados pueden sufrir estas reacciones en condiciones específicas.

Productos Principales

Los productos principales formados a partir de las reacciones que involucran TGN 020 son típicamente derivados con grupos funcionales modificados, que se pueden utilizar para la investigación y el desarrollo adicionales en química medicinal.

Comparación Con Compuestos Similares

Compuestos Similares

ORI-TRN-002: Un nuevo inhibidor de la acuaporina 4 con un mecanismo de acción similar pero mejor solubilidad y menor unión a proteínas.

Singularidad

TGN 020 destaca por su alta selectividad para la acuaporina 4 y su eficacia demostrada en la reducción del edema cerebral en modelos animales. Su síntesis bien documentada y su actividad biológica establecida la convierten en un compuesto valioso tanto para la investigación como para el desarrollo terapéutico .

Propiedades

IUPAC Name |

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4OS/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8/h1-5H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEGZHOPKZFKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400268 | |

| Record name | N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51987-99-6 | |

| Record name | N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

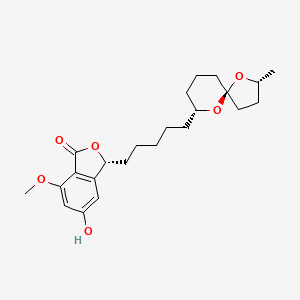

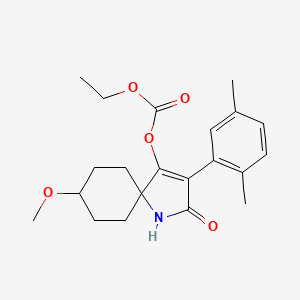

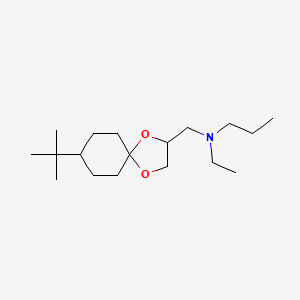

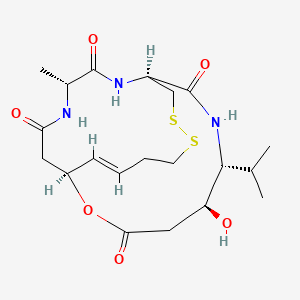

Feasible Synthetic Routes

Q1: What is the primary target of TGN-020?

A1: this compound is a potent and selective inhibitor of Aquaporin-4 (AQP4) [, , , ]. AQP4 is a water channel protein abundantly expressed in the central nervous system, primarily in astrocyte end-feet [, ].

Q2: How does this compound interact with AQP4?

A2: While the exact binding mechanism of this compound to AQP4 is still under investigation, it is hypothesized that this compound interacts with specific amino acid residues within the AQP4 channel pore, effectively blocking water transport [, ].

Q3: What are the downstream effects of AQP4 inhibition by this compound?

A3: Inhibition of AQP4 by this compound has been shown to:

- Reduce brain edema: In various preclinical models of stroke, traumatic brain injury, and spinal cord injury, this compound administration significantly reduced edema formation and improved neurological outcomes [, , , , ].

- Attenuate neuroinflammation: this compound treatment has been associated with decreased levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and reduced astrogliosis in models of stroke and neuropathic pain [, , ].

- Modulate glymphatic function: Research suggests that this compound can influence the glymphatic system, a brain-wide network responsible for clearing waste products. Studies have reported both impaired and enhanced glymphatic transport with this compound, highlighting the complex interplay between AQP4 and this system [, ].

- Influence neuronal activity: By modulating astrocyte volume and potassium buffering, AQP4 inhibition with this compound can indirectly influence the activity of nearby neurons. For example, studies in the hypothalamus have shown that this compound can alter the firing rate of vasopressin neurons [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C8H6N4OS, and its molecular weight is 206.24 g/mol [].

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research excerpts do not include specific spectroscopic data, it's important to note that techniques like NMR and mass spectrometry are routinely used for structural characterization of compounds like this compound [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.